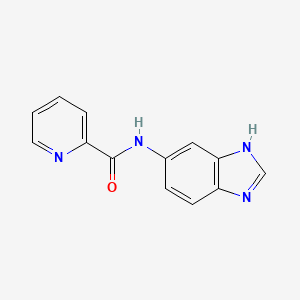

N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC16348158

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N4O |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | N-(3H-benzimidazol-5-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C13H10N4O/c18-13(11-3-1-2-6-14-11)17-9-4-5-10-12(7-9)16-8-15-10/h1-8H,(H,15,16)(H,17,18) |

| Standard InChI Key | LSWAAPNFPGQRRL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3 |

Introduction

N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide is a heterocyclic organic compound that combines the structural features of benzimidazole and pyridine, linked through a carboxamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with benzimidazole derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects .

Synthesis Steps:

-

Preparation of Starting Materials: Obtain benzimidazole and pyridine-2-carboxylic acid or their reactive derivatives.

-

Coupling Reaction: Use a coupling agent to link the benzimidazole and pyridine moieties through an amide bond.

-

Purification: Employ techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to purify and characterize the final product.

Biological Activities

Benzimidazole derivatives, including N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide, have been explored for various biological activities:

-

Antibacterial and Antifungal Activities: Benzimidazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

-

Anticancer Properties: Some benzimidazole derivatives exhibit anticancer activity by targeting specific cellular pathways .

-

Anti-inflammatory Effects: Certain benzimidazole compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

Pharmacological Applications

Given its structural components, N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide may be useful in drug design for targeting specific biological pathways. Its potential applications include:

-

Cancer Therapy: The compound could be explored as a lead for developing anticancer drugs.

-

Infectious Diseases: Its antibacterial and antifungal properties make it a candidate for treating infections.

-

Inflammatory Disorders: The compound might be used to develop treatments for inflammatory conditions.

Research Findings and Data

While specific data on N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide is limited, related benzimidazole derivatives have shown promising results:

These findings suggest that compounds with similar structures could exhibit significant biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume